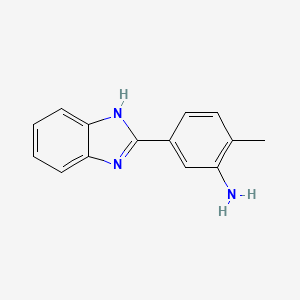

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Description

Properties

IUPAC Name |

5-(1H-benzimidazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYALKGHFGHBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352197 | |

| Record name | 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292644-33-8 | |

| Record name | 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Polyphosphoric Acid-Mediated Synthesis

The classical route involves reacting 4-amino-2-methylbenzoic acid with o-phenylenediamine in polyphosphoric acid (PPA) at 200°C for 5 hours. PPA acts as both catalyst and dehydrating agent, facilitating cyclocondensation via nucleophilic attack of the diamine’s amino group on the carbonyl carbon of the acid. The reaction proceeds through a tetrahedral intermediate, culminating in benzimidazole ring formation. Post-reaction neutralization with ammonium hydroxide yields the crude product, which is recrystallized from ethanol to achieve 82% purity.

Key Reaction Parameters:

- Temperature: 200°C

- Time: 5 hours

- Yield: 82%

- Purification: Ethanol recrystallization

Acid-Catalyzed Cyclocondensation

Alternative acid catalysts, such as hydrochloric acid or acetic acid, have been explored under reflux conditions. However, these methods often result in lower yields (60–70%) due to incomplete cyclization and side-product formation. The methyl group’s steric hindrance on the phenylamine moiety further complicates reaction kinetics, necessitating precise stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative approach, reducing reaction times from hours to minutes. A representative protocol involves heating methyl-4-formylbenzoate with sodium disulfite in dimethylformamide (DMF) at 240°C under 10 bar pressure for 5 minutes, followed by addition of 5-substituted-1,2-phenylenediamine. The microwave’s uniform heating accelerates Schiff base formation and subsequent cyclization, achieving comparable yields (82%) to traditional methods but with enhanced reproducibility.

Advantages Over Traditional Methods:

- Time reduction: 5 minutes vs. 5 hours

- Energy efficiency: Localized heating minimizes thermal degradation

- Scalability: Adaptable to continuous flow systems

Solid-Phase Synthesis Approaches

Solid-supported synthesis utilizing resin-bound intermediates has been investigated for high-throughput applications. For instance, immobilizing 4-amino-2-methylbenzoic acid on Wang resin enables stepwise coupling with o-phenylenediamine, followed by acidolytic cleavage to release the target compound. While this method simplifies purification, its yield (68–75%) remains suboptimal compared to solution-phase synthesis.

Catalytic Methods in Benzimidazole Formation

Transition metal catalysts, such as palladium on carbon (Pd/C), have been employed to facilitate dehydrogenative coupling between aryl amines and alcohols. However, applicability to 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine remains limited due to competing side reactions involving the methyl group. Enzymatic catalysis using lipases in non-aqueous media represents an underexplored frontier, offering potential for greener synthesis.

Purification and Characterization Techniques

Recrystallization and Chromatography

Crude products are typically purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. Column chromatography on silica gel (ethyl acetate:hexane, 4:1) resolves regioisomeric byproducts, which arise from incomplete cyclization.

Spectroscopic Validation

- 1H NMR (DMSO-d6): Peaks at δ 7.96 (d, 2H, ArH), 7.52 (d, 3H, ArH), and 6.96 (t, 3H, NH) confirm benzimidazole and phenylamine moieties.

- IR : Absorbance at 1681 cm⁻¹ (C=O stretch) and 1576 cm⁻¹ (C=N stretch) verifies cyclization.

Comparative Analysis of Synthetic Methodologies

Industrial-Scale Production Considerations

Scaling traditional methods necessitates addressing PPA’s corrosivity and waste management. Continuous flow reactors mitigate these issues by enabling precise temperature control and in-line neutralization. Solvent recovery systems for DMF and ethanol further enhance sustainability, though capital costs remain a barrier for small-scale facilities.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Reduced benzimidazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the antimicrobial activity of benzimidazole derivatives, including those containing the 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine structure. A study synthesized various derivatives and tested them against a range of microorganisms, including bacteria and fungi. The results indicated that certain compounds exhibited significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been extensively studied. Compounds similar to this compound have shown promising results in inhibiting inflammatory pathways, particularly through interactions with receptors involved in pain and inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

Recent studies have evaluated the antioxidant capabilities of benzimidazole derivatives. For instance, compounds derived from this compound demonstrated strong antioxidant activity in various assays, indicating their potential use in preventing oxidative stress-related diseases .

Cancer Treatment

Benzimidazole derivatives have been investigated for their anticancer properties, with some studies reporting that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.

Diabetes Management

The potential of benzimidazole derivatives as antidiabetic agents has also been explored. Compounds related to this compound were found to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. This inhibition can help manage blood sugar levels, making these compounds candidates for diabetes treatment .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzimidazole ring significantly influence the biological activity of these compounds . For example, modifications at the 1 or 3 positions of the benzimidazole moiety can enhance antimicrobial or anti-inflammatory effects.

Case Studies

Mechanism of Action

The mechanism of action of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The heparanase inhibitor N-(4-{[5-(1H-Benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide (IC₅₀: 0.29 µM) demonstrates that pyridine and benzamide groups enhance enzyme binding compared to the simpler methylphenylamine derivative . Chloromethyl and carboxylic acid derivatives (e.g., compounds 32–39 and 40–46 in ) serve as reactive intermediates or structural probes, lacking direct bioactivity but enabling further functionalization.

In contrast, 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine’s primary amine may favor solubility but limit antimicrobial efficacy without additional functional groups.

Pharmacokinetic Considerations :

- Despite potent in vitro heparanase inhibition, some benzimidazole derivatives (e.g., compound 23 in ) show low plasma concentrations in vivo (5.5 µM in mice), highlighting challenges in translational development. The methylphenylamine derivative’s pharmacokinetics remain unstudied but may benefit from improved bioavailability due to its smaller size .

Key Observations:

- The target compound’s synthesis shares similarities with other benzimidazoles, utilizing condensation and hydrazine-mediated cyclization .

Physicochemical and Electronic Properties

The methylphenylamine group in this compound provides:

- Enhanced Solubility : Compared to lipophilic derivatives (e.g., chloromethyl or trifluoromethyl groups in ).

- Electron-Donating Effects : The amine group may increase electron density at the benzimidazole core, influencing binding to enzymatic targets .

In contrast, pyridin-2-ylamino and benzamide substituents () introduce planar aromatic systems that enhance π-π stacking with protein active sites, explaining their superior heparanase inhibition.

Biological Activity

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Overview of the Compound

This compound features a benzimidazole moiety fused with a phenylamine group. Benzimidazole derivatives are known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's structure allows it to interact with various biomolecules, making it a valuable candidate for therapeutic development.

The biochemical properties of this compound include:

- Enzyme Interactions : This compound has been shown to inhibit various enzymes, which is crucial for its potential therapeutic effects. Studies indicate that benzimidazole derivatives can inhibit microtubule formation, affecting cell division and proliferation.

- Metabolic Pathways : The compound participates in several metabolic pathways, influencing enzyme activity and metabolite levels. It can alter metabolic flux, which is essential for maintaining cellular homeostasis.

Cellular Effects

This compound has demonstrated notable effects on different cell types:

- Anticancer Activity : Laboratory studies indicate that this compound inhibits the proliferation of cancer cells by modulating cell signaling pathways and gene expression. For instance, it has been observed to induce apoptosis in various cancer cell lines .

- Antimicrobial Effects : The compound exhibits antimicrobial activity against a range of pathogens. Research has shown that it can effectively inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent .

The mechanism of action for this compound involves binding to specific molecular targets:

- Enzyme Inhibition : The benzimidazole moiety mimics nucleotide structures, allowing it to bind to enzyme active sites. This binding can either inhibit enzyme activity or modulate receptor signaling pathways .

- Cellular Signaling Modulation : The compound influences various signaling pathways within cells, leading to altered gene expression and cellular responses. This modulation is critical in its anticancer and antimicrobial activities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study reported that derivatives of benzimidazole displayed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .

- Antimicrobial Activity : Another research highlighted the compound's effectiveness against Aspergillus niger and Fusarium oxysporum, demonstrating its potential as an antifungal agent .

- Enzyme Inhibition : A novel class of benzimidazole derivatives was found to inhibit heparanase with IC50 values ranging from 0.23 to 0.29 µM, showcasing their potential in treating diseases where heparanase plays a role .

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine?

The synthesis typically involves multi-step condensation and cyclization reactions . A common approach starts with benzene-1,2-diamine, which undergoes cyclization with lactic acid under acidic conditions to form 1-(1H-benzoimidazol-2-yl)ethanol. Subsequent oxidation with chromium trioxide in acetic acid yields 1-(1H-benzoimidazol-2-yl)ethanone (62% yield). Aldol condensation with substituted aromatic aldehydes in the presence of sodium hydroxide generates the final product .

Key steps :

- Cyclization (Phillips reaction) for benzimidazole core formation.

- Oxidation to introduce ketone functionality.

- Aldol condensation to attach the methyl-phenylamine moiety.

Basic: How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and analytical techniques :

- NMR : Distinct peaks for aromatic protons (δ 7.3–7.6 ppm) and amine groups (δ 6.53 ppm).

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 276 [M⁺]) confirm molecular weight.

- IR spectroscopy : Stretching vibrations for NH₂ (~3429 cm⁻¹) and C=N (1625 cm⁻¹) are critical for structural validation .

Methodological tip : Cross-validate spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Reaction stoichiometry : Adjust molar ratios of aldehydes to ketones (e.g., 1.5:1 for aldol condensation) to minimize side products.

- Catalyst selection : Use mild bases (e.g., NaOH) instead of harsh reagents to reduce degradation.

- Purification : Employ column chromatography with hexane/ethyl acetate (6:1) gradients to isolate pure fractions .

Data-driven example : In one study, optimizing oxidation conditions (CrO₃ in acetic acid vs. other oxidants) improved ketone intermediate yield from 50% to 62% .

Advanced: How can computational methods aid in designing derivatives with enhanced biological activity?

Computational approaches include:

- Docking studies : Predict binding affinities to target enzymes (e.g., heparanase IC₅₀ = 0.29 µM in derivatives ).

- QSAR models : Correlate substituent electronic properties (e.g., electron-withdrawing groups) with activity trends.

- Excited-state analysis : Use tools like Multiwfn to study fluorophore behavior linked to benzimidazole cores .

Case study : Derivatives with trifluoromethyl groups showed improved plasma stability, guiding lead optimization .

Advanced: How to address discrepancies in biological activity data across different studies?

Resolve inconsistencies by:

- Assay standardization : Use identical enzyme sources (e.g., platelet-derived heparanase vs. recombinant forms) .

- Purity validation : Ensure >95% purity via HPLC before testing.

- Control experiments : Compare with reference inhibitors (e.g., N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide) to calibrate activity .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

Challenges include:

- Solvent selection : Co-crystallization with ethanol/methanol (4:2:1 ratio) improves crystal packing .

- Twinning : High-resolution data (e.g., a = 10.5527 Å, b = 13.9720 Å triclinic lattice) require SHELXL refinement to resolve twinning .

Pro tip : Use synchrotron radiation (λ = 0.71073 Å) for small-molecule datasets to enhance resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.